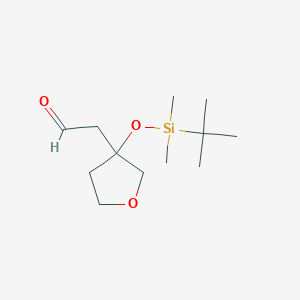

2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

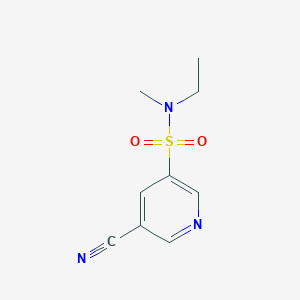

This compound, also known as 2-{3-[(tert-butyldimethylsilyl)oxy]oxolan-3-yl}acetaldehyde , is a versatile reagent commonly used in synthetic glycobiology . It has a CAS Number of 2095410-41-4 and a molecular weight of 244.41 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H24O3Si/c1-11(2,3)16(4,5)15-12(6-8-13)7-9-14-10-12/h8H,6-7,9-10H2,1-5H3 . This indicates that the compound has a silicon atom bonded to a tert-butyl group and two methyl groups, and this silicon atom is also bonded to an oxygen atom, which is part of a tetrahydrofuran ring. The aldehyde group is attached to the tetrahydrofuran ring .Chemical Reactions Analysis

This compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . It is used as an important reagent in the total synthesis of various complex molecules .Physical And Chemical Properties Analysis

This compound has a density of 0.915 g/mL at 25 °C and a boiling point of 156-157 °C . Its refractive index is 1.4310 to 1.4330 at 20°C, 589nm .Aplicaciones Científicas De Investigación

Gold-Catalyzed Synthesis of Novel Heterocycles

A study by Zhang et al. (2020) demonstrates the use of tert-butyldimethylsilyl in the gold-catalyzed synthesis of novel heterocycles. This approach, involving N,O-acetals and ynamides, resulted in moderate to good yields with excellent diastereoselectivities (Zhang et al., 2020).

Lewis Base Activation of Lewis Acids

Research by Denmark, Wynn, and Beutner (2002) explores the activation of the weak Lewis acid silicon tetrachloride by a chiral bisphosphoramide, leading to highly reactive cations that promote aldol addition reactions with excellent enantioselectivity. This method features the use of tert-butyldimethylsilyl ketene acetal of methyl acetate (Denmark, Wynn, & Beutner, 2002).

Deprotection of Acetals

Gopinath, Paital, and Patel (2002) describe a method for deprotecting both cyclic and acyclic acetals to yield corresponding aldehydes and methyl esters, utilizing tert-butyldimethylsilyl ethers as acid-sensitive alcohol protecting groups (Gopinath, Paital, & Patel, 2002).

Reactivity Tuning of Aminals

A study by Gimisis et al. (2003) investigates O-tert-butyldimethylsilylimidazolyl aminals as N, O-acetals derived from aldehydes. They demonstrate how these compounds react with organolithium reagents similarly to aldehydes, offering insight into the tuning of reactivity (Gimisis, Arsenyan, Georganakis, & Leondiadis, 2003).

Synthesis of Echinocandins

Kurokawa and Ohfune (1986) present the synthesis of echinocandin D, involving a sequence of reactions that includes the protection of aldehydes with dimethyl acetal moieties and the introduction of tert-butyldimethylsilyl groups (Kurokawa & Ohfune, 1986).

Chemoselective Deprotection of Acetals and Ketals

Carrigan et al. (2002) describe a method for the chemoselective deprotection of acetals and ketals using bismuth triflate, with tert-butyldimethylsilyl ethers remaining stable under the reaction conditions. This method is notable for its efficiency and suitability for large-scale synthesis (Carrigan, Sarapa, Smith, Wieland, & Mohan, 2002).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known to be a versatile reagent commonly used in synthetic glycobiology .

Mode of Action

This compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This means it can donate or accept a molecule of water during the aldol reaction, a powerful tool for forming carbon-carbon bonds in organic synthesis .

Biochemical Pathways

The compound is involved in the construction of the key tetrahydropyran subunit in a recent synthesis of the marine natural product (–)-dactylodide . It’s also used in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .

Pharmacokinetics

The tert-butyldimethylsilyloxy group is known to be hydrolytically stable, which could potentially influence the compound’s bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific biochemical pathways it is involved in. For example, in the synthesis of marine natural product (–)-dactylodide, it contributes to the construction of the key tetrahydropyran subunit .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the tert-butyldimethylsilyloxy group is stable to aqueous base, but may be converted back to the alcohols under acidic conditions . Therefore, the pH of the environment could potentially influence the compound’s action.

Propiedades

IUPAC Name |

2-[3-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]acetaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3Si/c1-11(2,3)16(4,5)15-12(6-8-13)7-9-14-10-12/h8H,6-7,9-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGUYRWRYLHADF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1(CCOC1)CC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2095410-41-4 |

Source

|

| Record name | 2-{3-[(tert-butyldimethylsilyl)oxy]oxolan-3-yl}acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3007075.png)

![N~4~-(4-chlorophenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3007076.png)

![4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3007078.png)

![5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B3007082.png)

![3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide](/img/structure/B3007087.png)

![3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3007094.png)

![2-(8-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B3007095.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3007096.png)